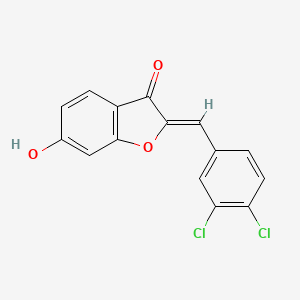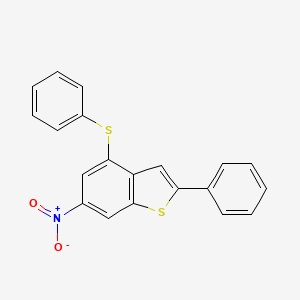![molecular formula C14H9FN4OS B11465302 8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11465302.png)
8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one is a heterocyclic compound that features a pyrazolo[1,5-a][1,3,5]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one typically involves the following steps:
Formation of the Pyrazolo[1,5-a][1,3,5]triazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated aromatic compound is introduced.
Attachment of the Prop-2-yn-1-ylsulfanyl Group: This can be done via a thiol-alkyne coupling reaction, often catalyzed by a transition metal such as copper or palladium.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are often employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-(4-Fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It is employed in the design of chemical probes to study cellular processes.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that play a role in disease pathways.
Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one
- 8-(4-Methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in the 4-position of the phenyl ring can significantly alter the compound’s electronic properties and biological activity.
- Sulfanyl Group : The prop-2-yn-1-ylsulfanyl group provides unique reactivity and potential for further functionalization.
This detailed article provides a comprehensive overview of 8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H9FN4OS |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-2-prop-2-ynylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C14H9FN4OS/c1-2-7-21-13-17-12-11(8-16-19(12)14(20)18-13)9-3-5-10(15)6-4-9/h1,3-6,8H,7H2,(H,17,18,20) |
InChI Key |
AJWAAZGYCFPHNH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NC2=C(C=NN2C(=O)N1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11465221.png)
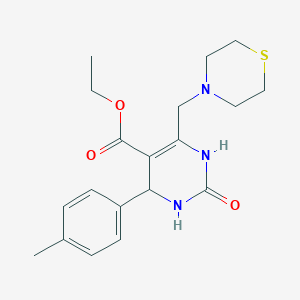
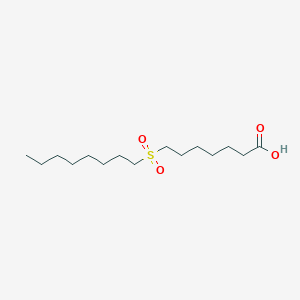
![N~2~-acetyl-N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide](/img/structure/B11465252.png)
![2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate](/img/structure/B11465253.png)
![N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B11465256.png)
![3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11465269.png)

![ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465275.png)
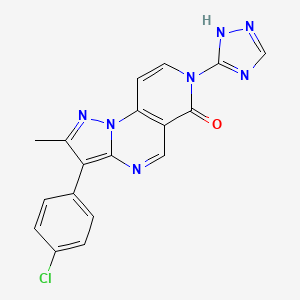
![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11465280.png)
